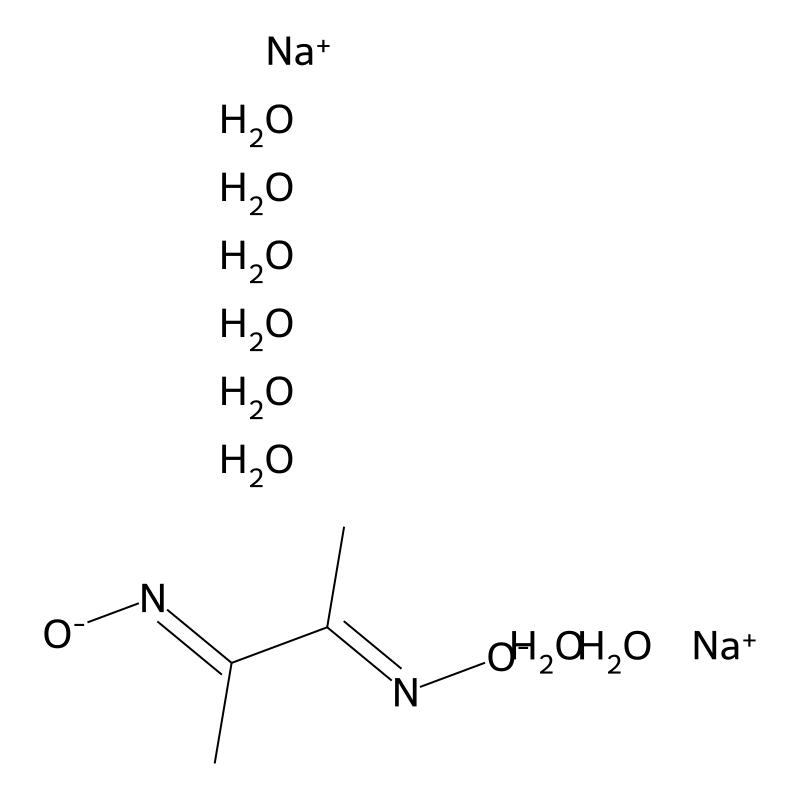Dimethylglyoxime disodium salt octahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Metal Ion Detection
Dimethylglyoxime disodium salt octahydrate (DMG) is primarily used in scientific research for the detection and identification of specific metal ions, particularly nickel (Ni²⁺). DMG forms a bright red, square planar complex with nickel ions in solution. This color change is highly specific and allows for the visual identification of nickel even in the presence of other metal ions.
Analytical Chemistry Techniques
Due to its high selectivity for nickel, DMG is employed in various analytical chemistry techniques. These techniques include:
- Gravimetric analysis: DMG can be used to precipitate nickel ions from a solution. The weight of the nickel-DMG complex can then be used to determine the original concentration of nickel in the sample.
- Spectrophotometry: The red color formed by the nickel-DMG complex can be measured using a spectrophotometer. The absorbance of the solution is directly proportional to the concentration of nickel, allowing for quantitative analysis.
Other Potential Applications
While less common, there is ongoing research exploring the use of DMG disodium salt octahydrate in other scientific research applications. These include:
Molecular Structure Analysis
The structure of DMG-Na2•8H2O features two sodium cations (Na+) bound to a dimethylglyoxime dianion ((CH3C=NOH)2²⁻). Each dianion has a central carbon chain with two ketoxime groups (C=NOH) attached. Eight water molecules (H2O) are linked to the sodium cations through ionic interactions, forming the octahydrate form []. This structure allows DMG-Na2•8H2O to effectively interact with metal ions through the lone pairs on the nitrogen and oxygen atoms of the ketoxime groups, forming a stable ring-like complex [].
Chemical Reactions Analysis
Synthesis
DMG-Na2•8H2O can be synthesized by reacting DMG with sodium hydroxide (NaOH) in an aqueous solution. The balanced chemical equation for this reaction is:
(CH3C=NOH)2 + 2NaOH → (CH3C=NOH)2Na2 + 2H2O []
Complexation with Nickel
DMG-Na2•8H2O is widely used for the qualitative detection of nickel ions. In this reaction, the nickel ion (Ni²⁺) forms a red-colored complex with the DMG dianion. The balanced equation for this complexation reaction is:
Ni²⁺ + (CH3C=NOH)2Na2 → Ni(CH3C=NOH)2 + 2Na⁺
Other Reactions
Physical and Chemical Properties
DMG-Na2•8H2O acts as a chelating agent due to the presence of the ketoxime groups. The lone pairs on the nitrogen and oxygen atoms in these groups can form coordinate covalent bonds with metal ions, creating a stable ring-like structure. This complex formation allows for the detection and separation of nickel ions from solutions [].
DMG-Na2•8H2O is generally considered a low-hazard compound. However, it is recommended to follow standard laboratory safety practices while handling it, including wearing gloves, eye protection, and working in a well-ventilated area []. Although no specific data exists on its toxicity, it is advisable to avoid inhalation, ingestion, and skin contact.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Pictograms

Irritant







